1-(4-Fluorophenyl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIACZCHBLVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluorophenyl Azetidin 2 One and Its Derivatives
Staudinger [2+2] Cycloaddition Reactions
First discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition remains a cornerstone for the synthesis of β-lactams. wikipedia.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the characteristic four-membered azetidin-2-one (B1220530) ring. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by various factors. organic-chemistry.org
Diastereospecific Synthesis Approaches
The stereochemistry of the resulting β-lactam is a critical aspect of its biological activity. Diastereospecificity in the Staudinger reaction can be achieved through several approaches. The geometry of the imine plays a crucial role, with (E)-imines generally yielding cis β-lactams and (Z)-imines favoring the formation of trans β-lactams. wikipedia.org
Furthermore, the choice of substituents on both the ketene and the imine can direct the stereochemical outcome. For instance, the use of chiral auxiliaries on either reactant can induce asymmetry and lead to the formation of a specific diastereomer. Research has shown that N-tosyl imines tend to produce cis-β-lactams, while N-triflyl imines preferentially yield trans isomers. nih.gov Similarly, ketenes with electron-donating substituents often lead to cis products, whereas those with electron-withdrawing groups favor trans isomers. wikipedia.orgorganic-chemistry.org In the synthesis of spiro-β-lactams, employing different imines with either electron-donating or electron-withdrawing groups at the N-atom has resulted in opposite trans or cis diastereoselectivity. nih.gov
Regioselectivity and Stereochemical Control in β-Lactam Ring Formation
The Staudinger reaction is inherently regioselective, with the carbonyl carbon of the ketene attacking the imine nitrogen. organic-chemistry.org However, controlling the stereochemistry of the newly formed chiral centers at C3 and C4 of the azetidin-2-one ring is a more nuanced challenge.
The stereochemical outcome is often dictated by the mechanism of the ring closure of the zwitterionic intermediate. organic-chemistry.org This process can be influenced by temperature and the electronic properties of the substituents. For example, in the synthesis of spirooxindolo-β-lactams, an increase in temperature and solvent polarity was shown to increase the yield of the trans-diastereomer. acs.org
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the Staudinger reaction. Key parameters include the choice of solvent, temperature, and the method of ketene generation. Ketenes are often generated in situ from acyl chlorides using a tertiary amine base like triethylamine (B128534). mdpi.com
In some cases, alternative reagents can be employed to activate the carboxylic acid precursor of the ketene. For instance, the use of TsCl (p-toluenesulfonyl chloride) has been demonstrated as an effective co-reagent for ketene generation in a one-pot synthesis of spirooxindolo-β-lactams. acs.org Another study utilized phosphorous oxychloride (POCl3) to mediate the Staudinger reaction between imines and ketenes. rasayanjournal.co.in The choice of the N-protecting group on the imine can also be used to control the stereochemistry of the product. nih.gov
| Parameter | Influence on Staudinger Reaction | Example |
| Imine Geometry | (E)-imines generally lead to cis-β-lactams, while (Z)-imines favor trans products. wikipedia.org | Not specified for 1-(4-Fluorophenyl)azetidin-2-one |
| Substituents | Electron-donating groups on the ketene favor cis products; electron-withdrawing groups favor trans products. wikipedia.orgorganic-chemistry.org | Not specified for this compound |
| Temperature | Higher temperatures can favor the formation of the thermodynamically more stable trans isomer. acs.org | Increased yield of trans-diastereomer in spirooxindolo-β-lactam synthesis at higher temperatures. acs.org |
| Solvent Polarity | Increased solvent polarity can influence diastereoselectivity. acs.org | Increased yield of trans-diastereomer in spirooxindolo-β-lactam synthesis with more polar solvents. acs.org |
| Activating Agent | Different reagents can be used to generate the ketene in situ. | TsCl and POCl3 have been used to activate carboxylic acids for ketene formation. acs.orgrasayanjournal.co.in |
Cyclocondensation Reactions with Schiff Bases
An alternative and widely used method for the synthesis of azetidin-2-ones is the cyclocondensation reaction of Schiff bases (imines) with a suitable C2-synthon, such as an acetyl chloride derivative.
Synthesis utilizing Chloroacetyl Chloride
A common and straightforward approach involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine. nih.govresearchgate.netresearchgate.net This reaction proceeds via a [2+2] cycloaddition mechanism to form the 3-chloro-azetidin-2-one ring. researchgate.net
For instance, various 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones have been synthesized by reacting the corresponding Schiff bases with chloroacetyl chloride. nih.gov Similarly, 3-chloroazetidin-2-one derivatives have been prepared from imine derivatives and chloroacetyl chloride in the presence of triethylamine as a catalyst in dry dioxane. researchgate.net The synthesis of 1,3,4-substituted 2-azetidinones has also been achieved by reacting Schiff bases with chloroacetyl chloride in the presence of a base in toluene. researchgate.net
| Reactants | Product | Conditions |
| Schiff base, Chloroacetyl chloride | 3-Chloro-azetidin-2-one derivative | Triethylamine, Dioxane nih.govresearchgate.net |
| Schiff base, Chloroacetyl chloride | 1,3,4-substituted 2-azetidinone | Base, Toluene researchgate.net |
Microwave-Assisted Organic Reaction Enhancement (MORE) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.govarkat-usa.org This technique has been successfully applied to the synthesis of azetidin-2-ones.
In one example, 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones were synthesized by the microwave irradiation of the corresponding Schiff bases with chloroacetyl chloride and a mild base. rasayanjournal.co.in The use of microwave heating significantly enhanced the efficiency of the cyclization reaction. The benefits of microwave-assisted synthesis include simplicity, speed, and efficiency. rasayanjournal.co.in
Kinugasa Reaction in Azetidin-2-one Synthesis
The Kinugasa reaction is a powerful and direct method for the synthesis of β-lactams (azetidin-2-ones) from nitrones and terminal alkynes, mediated by a copper(I) catalyst. nih.govorganicreactions.org This cascade process involves an initial 1,3-dipolar cycloaddition of a copper acetylide with the nitrone, followed by a rearrangement of the resulting isoxazolidine (B1194047) intermediate to form the four-membered β-lactam ring. organicreactions.orgnih.gov The reaction is known for its high stereoselectivity, typically yielding cis-substituted β-lactam products. organicreactions.org
The general mechanism begins with the formation of a copper(I) acetylide from a terminal alkyne in the presence of a base. This acetylide then reacts with a nitrone in a cycloaddition step. nih.govacs.org Subsequent rearrangement leads to the formation of the azetidin-2-one ring. nih.gov Oxygen-free conditions are often employed to prevent the unwanted Glaser-type homodimerization of the alkyne. nih.gov
To synthesize the target compound, This compound , a key precursor required is a nitrone bearing the 4-fluorophenyl group on the nitrogen atom. However, the literature more commonly describes the synthesis of nitrones where the substituent is on the carbon atom, such as C-(4-fluorophenyl)-N-phenylnitrone. rsc.org For the purpose of illustrating the Kinugasa reaction's utility, a general synthesis is outlined where an appropriate N-(4-fluorophenyl)nitrone reacts with a terminal alkyne.
Recent advancements have expanded the scope of the Kinugasa reaction to aqueous media, enhancing its applicability in green chemistry. nih.govnih.govdoaj.org These modified procedures can utilize micelle-promoting systems to achieve high yields of β-lactams in water. nih.govnih.gov
Table 1: Key Features of the Kinugasa Reaction for β-Lactam Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | Nitrones and Terminal Alkynes | organicreactions.orgnih.gov |
| Catalyst | Copper(I) salts (e.g., CuI) | nih.govcore.ac.uk |
| Mechanism | 1,3-Dipolar cycloaddition followed by rearrangement | organicreactions.orgnih.gov |
| Stereochemistry | Typically produces cis-substituted β-lactams | organicreactions.org |
| Key Advantage | Direct and convergent route to the β-lactam core | acs.org |
| Modern Variants | Reactions can be performed in aqueous media | nih.govnih.govdoaj.org |
Precursor Synthesis and Functionalization Strategies
The synthesis of this compound and its derivatives often relies on the strategic preparation and functionalization of key precursors.
Application of Vilsmeier-Haack Reagent in Precursor Formation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comresearchgate.net This electrophilic iminium salt can introduce a formyl group (-CHO) onto a substrate, creating valuable aldehyde intermediates. organic-chemistry.orgresearchgate.net
In the context of azetidin-2-one synthesis, the Vilsmeier-Haack reagent is not typically used for the direct formation of the β-lactam ring but is instrumental in preparing functionalized precursors. benthamdirect.comcolab.ws For example, it can be used to formylate activated aromatic rings or heterocycles that are later incorporated into the final azetidin-2-one structure. researchgate.net A common application is the synthesis of pyrazole-4-carbaldehydes from the corresponding pyrazoles, which serves as a crucial link to the synthesis of hybrid molecules. researchgate.netresearchgate.net These aldehyde precursors can then be converted into imines (Schiff bases), which are essential substrates for the Staudinger [2+2] cycloaddition reaction to form the azetidin-2-one ring. mdpi.com
Derivatization from Hydrazines and Hydrazides
Hydrazines and their acylated derivatives, hydrazides, are fundamental building blocks for constructing N-amino azetidin-2-ones. This strategy involves a multi-step sequence that culminates in the formation of the β-lactam ring. nih.gov
A typical synthetic route begins with the reaction of a starting material, such as a chloroacetyl derivative, with hydrazine (B178648) hydrate (B1144303) to form a hydrazinoacetyl intermediate. nih.gov This intermediate is then condensed with various aromatic or heterocyclic aldehydes to produce N'-arylidene acetohydrazide derivatives, which are essentially Schiff bases derived from a hydrazide. mdpi.comnih.gov
The final and crucial step is the [2+2] cycloaddition reaction (Staudinger synthesis) between the imine functionality of the hydrazone and a ketene, which is typically generated in situ from an acetyl chloride derivative (like chloroacetyl chloride) in the presence of a base such as triethylamine. mdpi.comnih.gov This cyclization yields the 1-amino-azetidin-2-one core, substituted with various groups depending on the initial aldehyde and acylating agent used. For instance, this method has been successfully employed to synthesize a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov
Novel Synthetic Routes for Azetidin-2-one Hybrid Molecules
To explore new therapeutic possibilities, the this compound scaffold is often integrated with other biologically active heterocyclic moieties, creating hybrid molecules.
Integration with Pyrazole (B372694) Moieties
The synthesis of hybrid molecules containing both pyrazole and azetidin-2-one rings is a subject of significant interest. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of chemical and biological importance. nih.govconnectjournals.com
The construction of these hybrid structures often involves preparing a pyrazole-containing Schiff base, which then undergoes cyclization to form the azetidin-2-one ring. A common pathway starts with the synthesis of a pyrazole derivative bearing an aldehyde or an amine group. For example, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction on suitable pyrazole precursors. researchgate.net
This pyrazole aldehyde can be condensed with an aniline, such as 4-fluoroaniline (B128567), to form the corresponding Schiff base (imine). The subsequent reaction of this imine with chloroacetyl chloride in the presence of a base like triethylamine leads to the formation of a 1-(4-fluorophenyl)-3-chloro-4-(pyrazol-4-yl)azetidin-2-one derivative through a [2+2] cycloaddition. mdpi.com This modular approach allows for the combination of diverse substituted pyrazoles with the this compound core.
Conjugation with 1,3,4-Oxadiazole (B1194373)/Thiadiazole Rings
The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are important pharmacophores known to be present in various bioactive compounds. nih.govjchemrev.com The conjugation of these heterocycles with the azetidin-2-one nucleus is a common strategy to generate novel molecular frameworks. nih.gov
The synthetic pathway to these hybrid molecules is analogous to the methods described previously, centering on the Staudinger [2+2] cycloaddition. The key is the preparation of a Schiff base that incorporates the 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety. researchgate.net
Typically, the synthesis starts with the preparation of a 2-amino-5-substituted-1,3,4-oxadiazole or thiadiazole. This is often achieved by cyclizing a thiosemicarbazide (B42300) derivative. luxembourg-bio.com The resulting 2-amino heterocycle is then condensed with an appropriate aldehyde to form an imine. nih.govresearchgate.net To incorporate the 1-(4-fluorophenyl) group at the N1 position of the azetidinone, the initial building block would be an imine derived from 4-fluoroaniline and a heterocyclic aldehyde. The final step involves the reaction of this Schiff base with chloroacetyl chloride and a base to construct the 3-chloro-azetidin-2-one ring. nih.govresearchgate.net
Table 2: Synthetic Strategies for Azetidin-2-one Hybrid Molecules
| Heterocyclic Moiety | Key Intermediate | Cyclization Method | Reference |
|---|---|---|---|
| Pyrazole | Pyrazole-containing Schiff base | Staudinger [2+2] Cycloaddition | researchgate.netmdpi.com |
| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole-containing Schiff base | Staudinger [2+2] Cycloaddition | nih.govresearchgate.net |
| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole-containing Schiff base | Staudinger [2+2] Cycloaddition | nih.govresearchgate.net |
Hybridization with Thiazole (B1198619) Scaffolds
The molecular hybridization of the azetidin-2-one core with a thiazole ring is a prominent strategy aimed at creating new chemical entities with potentially synergistic or enhanced biological activities. The primary method for achieving this is the [2+2] cycloaddition, famously known as the Staudinger reaction, between a ketene and an imine.
Research has demonstrated the synthesis of novel thiazolyl-azetidinone hybrids where the two heterocyclic systems are linked. koreascience.kr In a representative synthesis, a 2-amino-4-(4-fluorophenyl)-1,3-thiazole derivative, which contains the requisite fluorophenyl group, is first converted into an imine (a Schiff base) by reacting it with a substituted aromatic aldehyde. This thiazole-containing imine then serves as the substrate for the cycloaddition reaction with a ketene, which is generated in situ from chloroacetyl chloride in the presence of a base like triethylamine. koreascience.kr This reaction sequence successfully yields 3-chloro-4-aryl-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}azetidin-2-one derivatives. koreascience.kr Although in this specific example the 4-fluorophenyl group is attached to the thiazole moiety rather than the N1-position of the azetidinone, the methodology establishes a valid and flexible route for coupling these two important heterocyclic scaffolds.
The necessary precursors, such as fluorinated hydrazinylthiazoles, can be prepared through established methods like the Hantzsch thiazole synthesis. For instance, reacting 2-bromo-4-fluoroacetophenone with various thiosemicarbazones in refluxing ethanol (B145695) yields a range of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which are ideal starting materials for the subsequent Staudinger reaction. nih.gov
| Reactants | Reaction | Product | Key Findings | Reference |
|---|---|---|---|---|
| 2-(Benzylidenehydrazinyl)-4-(4-fluorophenyl)-1,3-thiazole + Chloroacetyl chloride + Triethylamine | Staudinger [2+2] Cycloaddition | 3-Chloro-4-phenyl-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}azetidin-2-one | Demonstrates a successful strategy for linking a 4-fluorophenyl-thiazole unit to an azetidin-2-one ring. The resulting compounds have a trans-configuration in the beta-lactam ring. | koreascience.kr |
| Thiosemicarbazones + 2-Bromo-4-fluoroacetophenone | Hantzsch Thiazole Synthesis | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Provides an efficient route to the thiazole-containing precursors required for hybridization with the azetidinone scaffold. | nih.gov |
Alternative strategies for forming such hybrids include multicomponent reactions, which can construct the β-lactam ring substituted with a thiazole moiety in a single step under mild conditions. nih.gov
Introduction of Phosphonate (B1237965) Moieties
The incorporation of phosphonate groups into the azetidin-2-one structure is of significant interest as the phosphonate moiety (R-C-P) can act as a bioisostere of the phosphate (B84403) group (R-O-P), potentially enhancing biological activity, improving membrane permeability, and increasing stability against enzymatic hydrolysis. nih.gov The synthesis of phosphonated β-lactams can be approached through several routes, primarily focusing on the functionalization of a pre-formed azetidinone ring, typically at the C3 position.
A direct method involves the C3-phosphonylation of a β-lactam enolate. This is achieved by treating the N-aryl azetidin-2-one with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which then reacts with a phosphonating agent like diethyl chlorophosphate. However, this direct approach can be limited by steric hindrance. nih.gov
To circumvent these limitations, a two-step protocol has been developed. This involves an initial reaction with a less sterically demanding phosphoniting agent to form a C3-phosphonite intermediate. This intermediate is then oxidized in a subsequent step to yield the desired C3-phosphonate. This approach has proven effective for creating C-3 phosphonated 4-CF3-β-lactams and is applicable to other N-aryl azetidinones. nih.gov
| Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Direct C3-Phosphonylation | A β-lactam enolate is generated and directly reacted with a phosphonating agent (e.g., diethyl chlorophosphate). | Single-step incorporation of the phosphonate group. | Can be limited by steric hindrance from substituents on the ring or the phosphonating agent. | nih.gov |
| Phosphonitylation followed by Oxidation | A less bulky phosphonite group is first introduced at the C3 position, followed by a separate oxidation step to form the final phosphonate. | Overcomes steric hindrance issues, allowing for the synthesis of more complex phosphonated β-lactams. | Requires an additional synthetic step (oxidation). | nih.gov |
Another fundamental method for forming the crucial P-C bond is the Michaelis-Arbuzov reaction. nih.govwikipedia.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. wikipedia.org In the context of the target compound, a this compound bearing a halogen atom at the C3 or C4 position could serve as the alkyl halide substrate. Reaction with a trialkyl phosphite, typically under thermal conditions, would then yield the corresponding phosphonate-substituted azetidinone. nih.govwikipedia.org
Green Chemistry Approaches in Azetidin-2-one Synthesis
The principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste, are increasingly being applied to the synthesis of pharmaceuticals, including azetidin-2-ones. unibo.it Key approaches include the use of alternative energy sources and biocatalysis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of β-lactam synthesis via the Staudinger cycloaddition, microwave-assisted methods offer significant advantages over conventional thermal heating. Research comparing these two methods for the synthesis of bis-β-lactams found that reactions carried out under microwave irradiation were cleaner, proceeded in significantly shorter times (minutes versus hours), and often resulted in higher yields. acs.orgnih.gov This efficiency reduces energy consumption and the potential for side-product formation. acs.orgnih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 3-8 h) | Minutes (e.g., 15-25 min) | acs.orgnih.gov |
| Yield | Good | High to Excellent (e.g., up to 83%) | nih.gov |
| Reaction Conditions | Often requires reflux temperatures. | Clean reaction profiles, can be performed in various solvents. | acs.orgnih.gov |
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which can dramatically enhance reaction rates. nih.gov This technique has been successfully used to promote the synthesis of various heterocyclic compounds, often with better yields and shorter reaction times compared to silent (non-irradiated) conditions. nih.gov Crucially, ultrasound can enable reactions to be performed in environmentally benign solvents like water or ethanol, or even under solvent-free (neat) conditions, which significantly reduces waste. nih.gov
Biocatalysis: Enzymatic synthesis represents a highly sophisticated green chemistry approach. Biocatalysts operate under mild conditions (physiological temperature and pH) in aqueous media, offering exceptional chemo-, regio-, and stereoselectivity. For the synthesis of N-aryl azetidinones, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the asymmetric addition of arylamines to fumarate. rug.nl This biocatalytic step produces chiral N-arylated aspartic acids, which are valuable precursors for the target compounds, with excellent enantiomeric excess (>99%). rug.nl Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze novel transformations, including the synthesis of azetidine (B1206935) rings, showcasing the future potential of biocatalysis in this field. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Fluorophenyl Azetidin 2 One Derivatives in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-fluorophenyl)azetidin-2-one derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm their complex structures.
Proton NMR (¹H-NMR) for Structural Elucidation
Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring environments. In the context of this compound derivatives, the aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region of the spectrum. The protons on the azetidin-2-one (B1220530) ring itself have characteristic chemical shifts that are influenced by the substituents on the ring. For instance, the protons at C3 and C4 of the β-lactam ring will show distinct signals, and their splitting patterns, dictated by the number of adjacent protons, are key to confirming the substitution pattern.
Interactive Data Table: ¹H-NMR Data for a Representative this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.00-7.50 | m | - |
| CH (C4) | 4.80 | d | 5.2 |
| CH (C3) | 3.50 | ddd | 5.2, 2.6, 1.0 |
| CH₂ (side chain) | 2.90-3.10 | m | - |
(Note: The data presented is a representative example and may vary for different derivatives.)
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C-NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, aromatic C, aliphatic C). The carbonyl carbon of the β-lactam ring in this compound derivatives typically resonates at a characteristic downfield chemical shift, often in the range of 160-175 ppm. The carbons of the 4-fluorophenyl group will show signals in the aromatic region (around 115-140 ppm), with the carbon directly bonded to fluorine exhibiting a characteristic splitting pattern due to C-F coupling. The C3 and C4 carbons of the azetidin-2-one ring also have distinct chemical shifts that are sensitive to the nature of the substituents.
Interactive Data Table: ¹³C-NMR Data for a Representative this compound Derivative
| Carbon | Chemical Shift (ppm) |
| C=O (Azetidin-2-one) | 168.5 |
| Aromatic C-F | 162.0 (d, ¹JCF = 245 Hz) |
| Aromatic C | 115.0-135.0 |
| C4 (Azetidin-2-one) | 60.2 |
| C3 (Azetidin-2-one) | 45.8 |
(Note: The data presented is a representative example and may vary for different derivatives.)
Stereochemical Assignments based on Coupling Constants
The magnitude of the coupling constant (J) between protons on adjacent carbons in the azetidin-2-one ring is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. wikipedia.org This dependence is a powerful tool for determining the stereochemistry of substituents on the β-lactam ring. In general, a larger coupling constant between the C3 and C4 protons is indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship. This is because the dihedral angle in the trans isomer is close to 180°, leading to maximum orbital overlap and a larger coupling constant, whereas in the cis isomer, the angle is closer to 0°, resulting in a smaller coupling constant. mdpi.com The number of bonds separating coupled protons also influences the J value, with two-bond couplings generally being stronger than three-bond couplings. wikipedia.orgorganicchemistrydata.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound derivatives, the most characteristic absorption is that of the β-lactam carbonyl (C=O) group. Due to the significant ring strain in the four-membered ring, this stretching vibration appears at a higher frequency (typically 1730-1760 cm⁻¹) compared to the carbonyl absorption in acyclic amides (around 1650 cm⁻¹). pressbooks.publibretexts.org This high-frequency absorption is a hallmark of the strained β-lactam ring. nih.govresearchgate.net Other important absorption bands include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-F stretching vibration of the fluorophenyl group.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| β-Lactam C=O Stretch | 1730-1760 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-N Stretch | 1380-1250 | Medium |
| C-F Stretch | 1250-1000 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. raco.cat In the analysis of this compound derivatives, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for β-lactams is the cleavage of the four-membered ring, leading to characteristic fragment ions. For example, cleavage across the C2-C3 and N1-C4 bonds can occur, providing information about the substituents at these positions. The presence of the 4-fluorophenyl group will also give rise to characteristic fragments, such as a peak corresponding to the fluorophenyl cation.
Interactive Data Table: Common Fragmentation Peaks for a Representative this compound Derivative
| m/z | Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M - CO]⁺ | Loss of Carbonyl Group |
| [M - C₂H₂O]⁺ | Cleavage of the β-lactam ring |
| 95 | [C₆H₄F]⁺ |
(Note: The data presented is a representative example and may vary for different derivatives.)
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and detailed molecular geometry. For chiral derivatives of this compound, this technique can unambiguously establish the stereochemistry at each chiral center. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding structure-activity relationships, as the biological activity of β-lactam antibiotics is highly dependent on their three-dimensional shape. biomolther.orgnih.gov For instance, the planarity of the β-lactam ring, as quantified by parameters like the Woodward h value, is a key determinant of its reactivity. wikipedia.org
Comparative Analysis of Experimental and Theoretically Calculated Spectroscopic Data
In the structural elucidation of novel compounds, the synergy between experimental spectroscopic measurements and theoretical quantum chemical calculations provides a powerful tool for unambiguous characterization. For derivatives of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict spectroscopic parameters. These calculated data, when compared with experimental findings from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer deep insights into the molecular structure and electronic properties. This comparative approach not only validates the synthesized structure but also allows for a detailed assignment of spectral features.
FT-IR Spectroscopic Analysis
The vibrational frequencies of this compound derivatives can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). ajchem-a.com The theoretical harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve the correlation with experimental data. nih.gov
The comparison reveals a strong agreement between the scaled theoretical wavenumbers and the experimental FT-IR spectrum, which confirms the molecular structure. Key vibrational modes for azetidin-2-one derivatives include the characteristic C=O stretching of the β-lactam ring, C-N stretching, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching of the fluorophenyl group.
Key Research Findings:
The carbonyl (C=O) stretching vibration of the β-lactam ring is a prominent band in the IR spectrum, typically appearing in the range of 1701-1765 cm⁻¹. researchgate.netmdpi.com DFT calculations can precisely predict this frequency, confirming the presence of the core azetidinone structure. nih.gov
Vibrations corresponding to the C-F bond and the aromatic ring system are also identifiable. For instance, in studies of related fluorophenyl compounds, C-F stretching vibrations are predicted and observed in the 1360-1000 cm⁻¹ region. ajchem-a.com
Table 1: Representative Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Related Fluorophenyl Derivative.
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| 1602 | 1584 | C=C and C=N mixed stretching |
| 1546 | 1560 | C=C and C=N mixed stretching |
| 1481 | 1465 | C=C and C=N mixed stretching |
| 1226 | 1233 | C-O stretching |
| 1149 | 1156 | C-O stretching |
Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, illustrating the typical correlation achieved using DFT/B3LYP/6-311++G(d,p) methods. ajchem-a.com
NMR Spectroscopic Analysis
Theoretical calculations of NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework have become a standard tool for verifying chemical structures. mdpi.com The calculated ¹H and ¹³C chemical shifts for this compound derivatives are compared against experimental data, typically recorded in solvents like DMSO-d₆ or CDCl₃.
Excellent linear correlations are often observed between the experimental and calculated chemical shifts, which aids in the definitive assignment of proton and carbon signals, especially for complex spin systems or crowded spectral regions. mdpi.com
Key Research Findings:
¹H NMR: The protons on the azetidin-2-one ring have characteristic chemical shifts. The coupling constants (J-values) between vicinal protons on the ring are critical for determining stereochemistry, with typical values of J = 5-6 Hz for cis isomers and J = 0-2 Hz for trans isomers. ipb.pt
¹³C NMR: The carbonyl carbon of the lactam ring is typically observed in the downfield region of the spectrum. DFT calculations are particularly useful for assigning the signals of the aromatic carbons in the fluorophenyl ring. mdpi.com
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a valuable technique. Studies on molecules containing a 4-fluorophenyl moiety show that computational methods can predict ¹⁹F chemical shifts with high accuracy, although the inclusion of solvent effects and molecular dynamics may be crucial for complex systems. nih.gov
Table 2: Representative Comparison of Experimental and Theoretically Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Scaffolds.
| ¹H NMR | Experimental (ppm) | Calculated (ppm) | ¹³C NMR | Experimental (ppm) | Calculated (ppm) |
| Ar-H | 8.21–8.16 | 8.18 | Ar-C | 154.3 | 150.9 |
| Ar-H | 7.56 | 7.55 | Ar-C | 130.2 | 129.8 |
| Ar-H | 7.39–7.34 | 7.36 | Ar-C | 125.1 | 124.5 |
| CH₂ (azetidinone) | ~3.0-3.5 | ~3.1-3.6 | C=O | ~166 | ~165 |
Note: Data are representative values compiled from studies on related 2-(4-fluorophenyl)-1H-benzo[d]imidazole and azetidinone structures to illustrate typical correlations. Experimental values are highly dependent on solvent and specific substitution patterns. mdpi.comnih.gov
UV-Vis Spectroscopic Analysis
The electronic absorption properties of this compound derivatives are investigated using UV-Vis spectroscopy and rationalized through Time-Dependent Density Functional Theory (TD-DFT) calculations. rsc.orgyoutube.com This theoretical approach can predict the electronic transitions, their corresponding wavelengths (λ_max), and oscillator strengths.
The comparison between the experimental absorption spectrum and the theoretically calculated one allows for the assignment of observed bands to specific electronic transitions, such as π → π* and n → π* transitions.
Key Research Findings:
TD-DFT calculations, often performed with a functional like B3LYP or mPW1PW91 and incorporating solvent effects via models like the Polarizable Continuum Model (PCM), can reproduce experimental UV-Vis spectra with remarkable accuracy. rsc.orgresearchgate.net
For aromatic systems like the 4-fluorophenyl group attached to the azetidinone ring, the main absorption bands are typically assigned to π → π* transitions within the aromatic system. rsc.org
The analysis helps identify the molecular orbitals involved in the electronic transitions (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), providing insight into the electronic structure of the molecule. researchgate.net
Table 3: Representative Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Related Aromatic System.
| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Assignment (Major Contribution) |
| 312 | 310 | 0.45 | HOMO → LUMO (π → π) |
| 240 | 238 | 0.30 | HOMO-1 → LUMO (π → π) |
| 220 | 218 | 0.55 | HOMO → LUMO+1 (π → π*) |
Note: Values are illustrative based on typical results from TD-DFT calculations on aromatic heterocyclic systems and show the good correlation generally observed. rsc.orgyoutube.com
Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl Azetidin 2 One Systems
Density Functional Theory (DFT) Calculations
DFT has emerged as a primary tool for investigating the quantum chemical properties of molecular systems. It offers a balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest like 1-(4-Fluorophenyl)azetidin-2-one.
Geometry Optimization and Electronic Structure Analysis
The electronic structure, once the geometry is optimized, can be analyzed in detail. This includes the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.orgajchem-a.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests that a molecule is more reactive and can be easily polarized. researchgate.net For drug molecules, a balanced HOMO-LUMO gap is often desirable to ensure sufficient stability in a biological environment while retaining the ability to interact with its target. emerginginvestigators.org
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). ajchem-a.com
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO). ajchem-a.com
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). mdpi.com Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 0.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 3.0 |
| Chemical Softness (S) | 1 / η | 0.33 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.04 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net
Typically, red and yellow regions indicate negative electrostatic potential, signifying areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net Green areas represent neutral or near-zero potential. researchgate.net
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the azetidinone ring, making it a prime site for interactions with electrophiles or hydrogen bond donors. The fluorine atom on the phenyl ring would also contribute to the electrostatic potential distribution. Analyzing the MEP provides crucial insights into intermolecular interactions, which are fundamental to drug-receptor binding. rsc.org
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) spectroscopy. ajchem-a.comosti.gov By calculating the vibrational modes and their corresponding frequencies using DFT, a theoretical spectrum can be generated. osti.gov This calculated spectrum can then be compared with the experimental one, aiding in the assignment of specific vibrational bands to particular functional groups and types of molecular motion (e.g., stretching, bending). osti.govnih.gov
For this compound, key vibrational modes would include the C=O stretching of the β-lactam ring, C-N stretching, C-F stretching, and various vibrations associated with the aromatic ring. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. osti.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions
While DFT calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound. aps.org This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov
MD simulations can also be used to study the stability of a ligand-target complex. By placing the docked pose of this compound within its target protein and simulating the system in a solvated environment, researchers can observe the dynamics of the interaction and assess the stability of the binding mode over time.
Molecular Docking Studies for Predictive Binding Modes with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
In the case of this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific biological target. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding pocket of the receptor. A scoring function is then used to rank the different poses based on their predicted binding affinity. nih.gov
Visual inspection of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov These studies can provide valuable hypotheses about which amino acid residues in the target protein are crucial for binding, guiding further experimental validation and the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the structural properties of chemical compounds with their biological activities. nih.govyoutube.com These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds and identify the key molecular features influencing their biological effects. nih.govpharmdbm.com
The development of predictive QSAR models for the biological activity of this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. youtube.comijpbs.net This dataset is then divided into a training set, used for developing the model, and a test set, for validating its predictive power. nih.govnih.gov
Various statistical methods are employed to build the QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.govpharmdbm.com MLR establishes a linear relationship between the biological activity and the molecular descriptors, while ANN can capture more complex, non-linear relationships. nih.govnih.gov
The quality and robustness of the developed models are assessed using several statistical parameters. nih.gov The coefficient of determination (R²) indicates how well the model fits the data, with values closer to 1 suggesting a better fit. nih.gov The root mean square error (RMSE) measures the deviation between predicted and actual values. nih.gov For validation, cross-validation techniques like the Leave-One-Out (LOO) method are used, where a single compound is removed from the training set, and its activity is predicted by the model built from the remaining compounds. ijpbs.netnih.gov A high cross-validated R² (q²) signifies a model with good internal predictivity. nih.gov External validation, using the test set, provides a final assessment of the model's ability to predict the activity of new compounds. youtube.comnih.gov
For instance, a hypothetical QSAR study on a series of azetidin-2-one (B1220530) derivatives might yield an MLR model with a high R² and a low RMSE for the training set. The model's predictive capability would then be confirmed by its performance on the test set, as indicated by a high external R² value. nih.govnih.gov
Table 1: Hypothetical Statistical Parameters for a QSAR Model of this compound Analogs
| Statistical Parameter | Value | Description |
| R² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |
| RMSE (Training Set) | 0.32 | Represents the standard deviation of the residuals (prediction errors). |
| q² (LOO Cross-Validation) | 0.78 | Suggests good internal predictive ability of the model. |
| R² (Test Set) | 0.82 | Demonstrates the model's ability to predict the activity of new compounds. |
This table is for illustrative purposes and does not represent actual experimental data.
A crucial outcome of QSAR modeling is the identification of the key physico-chemical parameters that govern the biological activity of the compounds. frontiersin.orgscribd.com These parameters, known as molecular descriptors, can be categorized into several groups:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). frontiersin.org The Hammett constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of substituents. scribd.com
Steric Descriptors: These relate to the size and shape of the molecule. mlsu.ac.in Parameters like molar refractivity (MR) and Taft's steric factor (Es) are used to describe the bulk and spatial arrangement of substituents, which can influence how a molecule interacts with its biological target. pharmdbm.commlsu.ac.in
Hydrophobic Descriptors: These parameters measure the lipophilicity or hydrophobicity of a compound, which is critical for its ability to cross cell membranes. scribd.com The partition coefficient (log P) is the most widely used hydrophobic descriptor. frontiersin.orgscribd.com
Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its connectivity and branching. frontiersin.org Examples include the Wiener index and the Balaban index. frontiersin.org
In the context of this compound, a QSAR study might reveal that its biological activity is significantly influenced by a combination of these parameters. For example, the model could indicate that a higher dipole moment and a specific range of hydrophobicity are favorable for activity, while bulky substituents on the phenyl ring are detrimental. frontiersin.orgnih.gov
Table 2: Key Physico-Chemical Descriptors in QSAR
| Descriptor Type | Example | Description |
| Electronic | Hammett constant (σ) | Quantifies the electronic effect of a substituent on a reaction center. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or a group of atoms. mlsu.ac.in |
| Hydrophobic | Log P | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. frontiersin.org |
| Topological | Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. frontiersin.org |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture that aligns with the classic Lewis structure concept. usc.eduwisc.edu
The NBO analysis for this compound would reveal the nature of the chemical bonds within the molecule. For instance, it would describe the polarization of the C-F bond due to the high electronegativity of the fluorine atom and the nature of the amide bond within the β-lactam ring. uni-muenchen.de The analysis also quantifies the hybridization of the atomic orbitals involved in forming each bond. usc.edu
Table 3: Illustrative NBO Analysis Data for a C-F Bond
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (F) | σ(C-C) | 1.5 | Hyperconjugation |
| σ (C-H) | σ(C-F) | 0.8 | Hyperconjugation |
This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis and does not reflect actual calculated values for this compound.
Prediction of Thermochemical Parameters
Computational chemistry methods can be employed to predict various thermochemical parameters of this compound, providing insights into its stability and energetic properties. researchgate.net These calculations are typically performed using methods like Density Functional Theory (DFT) or high-level ab initio approaches such as G3(MP2)//B3LYP. researchgate.netscilit.com
The standard molar enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, can be calculated. researchgate.net This value is crucial for understanding the energetic stability of the molecule.
Other important thermochemical parameters that can be predicted include:
Enthalpy of combustion (ΔcH°): The heat released during the complete combustion of the compound. scilit.com
Enthalpy of sublimation (ΔsubH°): The energy required to transform the compound from the solid to the gaseous state. researchgate.netscilit.com
Standard molar entropy (S°): A measure of the randomness or disorder of the molecules. researchgate.net
Gibbs free energy of formation (ΔfG°): A thermodynamic potential that can be used to predict the spontaneity of a reaction. researchgate.net
These computational predictions can be compared with experimental data, if available, to validate the accuracy of the theoretical methods used. researchgate.net
Table 4: Hypothetical Predicted Thermochemical Parameters for this compound
| Thermochemical Parameter | Predicted Value | Unit |
| Standard Molar Enthalpy of Formation (gas) | -250.5 | kJ/mol |
| Standard Molar Entropy | 350.2 | J/(mol·K) |
| Gibbs Free Energy of Formation (gas) | -180.7 | kJ/mol |
This table contains hypothetical values for illustrative purposes and are not based on actual calculations for this compound.
Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Azetidin 2 One Derivatives
Impact of Substituents on Azetidin-2-one (B1220530) Ring Activity
The biological activity of the azetidin-2-one core is significantly influenced by the nature and position of its substituents. sciencescholar.usresearchgate.net The four-membered ring, also known as a β-lactam, is a key feature in many biologically active compounds. sciencescholar.usnih.govnih.gov
Role of Halogen Substituents (e.g., Fluorine) on Activity Profile
Halogen substituents, particularly fluorine, play a pivotal role in modulating the activity profile of azetidin-2-one derivatives. The introduction of halogens can lead to either an increase or decrease in the efficacy of a compound, depending on how it alters the molecule's physicochemical properties, target interaction, and metabolic susceptibility. nih.gov
The presence of a fluorine atom on the phenyl ring at the N-1 position of the azetidin-2-one scaffold is a common feature in many biologically active compounds. This substitution can enhance metabolic stability and binding affinity. nih.gov For instance, in a series of cholesterol absorption inhibitors, the 1-(4-fluorophenyl) substituent was a key component in the design of potent derivatives. nih.gov The substitution of hydrogen with fluorine can also influence the conformational preferences of the molecule, which can be critical for its interaction with biological targets. researchgate.net
Studies on various heterocyclic compounds have shown that halogenation can significantly impact their biological potential. For example, the presence of fluoro, chloro, and bromo substituents on imino-SF5 reagents was well-tolerated in strain-release-driven synthesis, leading to the formation of the desired azetidine-SF5 products in good yields. acs.org The ability of halogen atoms to form halogen bonds, a type of noncovalent interaction, can also contribute to the binding affinity of a ligand to its protein target. ijres.orgnih.gov
The following table summarizes the impact of halogen substituents on the activity of various compounds, drawing parallels to the potential effects on 1-(4-Fluorophenyl)azetidin-2-one derivatives.
| Compound Class | Halogen Substituent | Observed Effect on Activity | Reference |
| Azetidine-SF5 derivatives | -F, -Cl, -Br | Tolerated in synthesis, yielding desired products | acs.org |
| Cholesterol absorption inhibitors | 4-fluorophenyl | Key for potent activity and metabolic stability | nih.gov |
| General agrochemicals | Various halogens | Can increase or decrease efficacy | nih.gov |
Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the azetidin-2-one ring system are critical determinants of its reactivity and biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density distribution within the molecule, thereby affecting its interactions with biological targets. studypug.comlibretexts.org
Generally, EWGs increase the electrophilicity of a molecule, making it more susceptible to nucleophilic attack, while also stabilizing negative charges. studypug.com In the context of anticancer agents, the introduction of an EWG, such as a nitro group, on a bipyridine ring of an iridium(III) complex led to increased anticancer activity. rsc.org Conversely, EDGs tend to increase the nucleophilicity of a molecule and stabilize positive charges. studypug.com The same study on iridium(III) complexes showed that the presence of EDGs like amino or methoxy (B1213986) groups resulted in decreased anticancer activity. rsc.org
In the synthesis of pentafluorosulfanylated azetidines, imines substituted with EDGs like methyl and methoxy groups showed excellent reactivity. acs.org Studies on N-protected azetidines have indicated that an N-EDG can increase the basicity and coordinating capability of the nitrogen atom. nih.gov However, research on porphyrinoids has shown that any form of electron perturbation, whether from strong EWGs or EDGs, can lead to a reduction in aromaticity. nih.gov
The table below illustrates the influence of electron-withdrawing and -donating groups on the activity of different chemical series.
| Compound Series | Substituent Type | General Effect on Activity/Reactivity | Reference |
| Iridium(III) complexes | Electron-withdrawing (e.g., -NO2, -Cl) | Increased anticancer activity | rsc.org |
| Iridium(III) complexes | Electron-donating (e.g., -NH2, -OCH3) | Decreased anticancer activity | rsc.org |
| Imino-pentafluorosulfanylated azetidines | Electron-donating (e.g., -CH3, -OCH3) | Very good to excellent reactivity | acs.org |
| Pyrimidine-based MMP-7 inhibitors | Electron-withdrawing (e.g., -CF3) | Improved hydrogen bond strength and binding affinity | scielo.br |
Effects of Aromatic and Heterocyclic Ring Substitutions
For instance, a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones with different aromatic and heterocyclic substituents at the 3- and 4-positions were synthesized and characterized as antimitotic compounds. researchgate.net These included furan-2-yl, naphthalen-1-yl, and 3,4-dimethoxyphenyl groups. researchgate.net The nature of these substituents significantly impacted the compounds' activity.
In another study, novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer and antimicrobial potential. mdpi.com The structure-activity relationship studies revealed that para-substituted halogen and nitro derivatives on the phenyl ring exhibited remarkable activity. mdpi.com The presence of heterocyclic rings like oxadiazole and thiadiazole was crucial for the observed biological effects.
The synthesis of binary compounds containing two azetidin-2-one rings has also been explored, with results indicating that an increased number of these rings can lead to enhanced antibacterial activity. sciencescholar.us
Stereochemical Influence on Biological Activity
The stereochemistry of substituents on the azetidin-2-one ring is a critical factor that profoundly influences biological activity. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a biological target, thereby affecting its potency and selectivity.
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for preparing azetidin-2-ones, and the stereoselectivity of this reaction is a subject of extensive study. mdpi.com The cis/trans-stereoselectivity is highly dependent on the nature of the reactants and the reaction conditions. mdpi.com For example, the reaction of chloroacetyl chloride with certain heterocyclic imines can be completely selective for the trans-β-lactam under specific conditions. mdpi.com
In the development of antimalarial agents based on a bicyclic azetidine (B1206935) scaffold, the stereochemistry at the C2 and C4 positions was found to be crucial for activity. acs.org Analysis of stereochemistry-based SAR revealed that only two out of eight possible stereoisomers were active against a multidrug-resistant strain of malaria. acs.org This highlights the importance of precise stereochemical control in the synthesis of biologically active azetidine derivatives.
Furthermore, the stereoselective synthesis of azetidin-2-ones serves as a pathway to produce precursors for biologically active molecules like syn-3-amino-2-hydroxybutanoic acids. acs.org
Design Principles for Optimized Activity
The rational design of this compound derivatives with optimized activity relies on a comprehensive understanding of the SAR principles discussed above. Key design strategies often involve a combination of substituent modification, stereochemical control, and the application of concepts like bioisosterism and scaffold hopping.
A prime example of design principles in action is the development of SCH 58235, a potent and orally active inhibitor of cholesterol absorption. nih.gov The design of this molecule was based on the analysis of the putative metabolite SAR of a lead compound. This led to the strategic placement of hydroxyl groups and fluorine atoms to enhance activity and block sites of potential detrimental metabolic oxidation. nih.gov
The design of novel azetidin-2-one-based compounds as potential anticancer agents also highlights the importance of strategic modifications. researchgate.net By incorporating different aromatic and heterocyclic moieties, researchers can fine-tune the electronic and steric properties of the molecules to achieve improved biological activity and reduced side effects. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Azetidin-2-one Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold, while bioisosteric replacement focuses on substituting functional groups with others that have similar physicochemical or biological properties. researchgate.netnih.gov
These approaches are particularly relevant for the azetidin-2-one scaffold. For instance, in the development of novel GlyT1 inhibitors, a scaffold hopping approach was employed to move from a known [3.1.0] system to a new [3.3.0]-based series, resulting in potent inhibitors. nih.gov This work also explored the bioisosteric replacement of a piperidine (B6355638) ring with other cores, including azetidine. nih.gov
The concept of using binding site alignments to guide scaffold hopping and bioisosteric replacements has also been explored. researchgate.netscispace.com This method allows for the identification of potential replacements from existing crystal structures of ligands in the Protein Data Bank, increasing the likelihood that the new compounds will retain their activity. scispace.com The azetidin-2-one ring itself can be considered a bioisostere for other cyclic structures in certain contexts, offering a way to access novel chemical space. sciencescholar.us
Pre Clinical Investigation of Biological Activities and Underlying Mechanisms of 1 4 Fluorophenyl Azetidin 2 One Derivatives
Antimicrobial Activity Studies
Derivatives based on the 1-(4-Fluorophenyl)azetidin-2-one scaffold have demonstrated significant antimicrobial properties. The incorporation of various substituents onto the azetidin-2-one (B1220530) ring has led to the creation of a diverse library of compounds with activities against a wide range of pathogenic microorganisms.
Evaluation against Gram-Positive Bacterial Strains
Numerous studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of N/C-4 substituted azetidin-2-ones displayed potent activity against clinically significant pathogens like Staphylococcus aureus and Bacillus anthracis. nih.gov Similarly, hybrid molecules combining the azetidin-2-one ring with 1,3,4-oxadiazole (B1194373) or thiadiazole moieties have shown moderate to significant potency against S. aureus and Bacillus subtilis. nih.govnih.gov
In one study, azetidin-2-one derivatives linked to 1,3,4-oxadiazole/thiadiazole showed bacteriostatic action, with Minimum Inhibitory Concentration (MIC) values against Gram-positive strains ranging from 4.19 µM to 13.74 µM. nih.gov Another notable example involves N-(1,3,4-oxadiazol-2-yl)benzamides, where a derivative featuring a fluorophenyl group (HSGN-237) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 to 1 µg/mL. mdpi.com
| Derivative Type | Gram-Positive Strain(s) | Reported Activity (MIC) | Reference(s) |
| N/C-4 substituted azetidin-2-ones | Staphylococcus aureus, Bacillus anthracis | Potent activity | nih.gov |
| Azetidin-2-one-oxadiazole/thiadiazole hybrids | Staphylococcus aureus, Bacillus subtilis | Moderate to significant; MICs: 4.19–13.74 µM | nih.govnih.gov |
| N-(1,3,4-oxadiazol-2-yl)benzamides (fluorophenyl-containing) | MRSA, VRE | Potent; MICs: 0.25–1 µg/mL | mdpi.com |
| Pyrazine-oxadiazole-azetidin-2-one hybrids | Bacillus subtilis, Staphylococcus aureus | Moderate to excellent | nih.gov |
Evaluation against Gram-Negative Bacterial Strains
The activity of these derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. diva-portal.org Research has shown that certain 1,4-diaryl-2-azetidinones are active against Gram-negative pathogens. nih.gov Specifically, azetidin-2-one derivatives incorporating a 1,3,4-oxadiazole/thiadiazole ring have demonstrated mild to moderate antibacterial potential against Escherichia coli and Klebsiella pneumoniae. nih.gov For example, derivative AZ-19 was effective against E. coli and K. pneumoniae with an MIC of 3.71 µM. nih.gov
Furthermore, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one ring showed moderate to excellent activity against E. coli and Pseudomonas aeruginosa when compared to amoxicillin. nih.gov In a significant finding, a N-(1,3,4-oxadiazol-2-yl)benzamide derivative with a fluorophenyl group (HSGN-237) was highly potent against the urgent-threat pathogen Neisseria gonorrhoeae, with an MIC of 0.125 µg/mL. mdpi.com This highlights the potential of this chemical class in addressing sexually transmitted infections caused by drug-resistant bacteria.
| Derivative Type | Gram-Negative Strain(s) | Reported Activity (MIC) | Reference(s) |
| Azetidin-2-one-oxadiazole/thiadiazole hybrids | Escherichia coli, Klebsiella pneumoniae | Mild to moderate; MIC for AZ-19: 3.71 µM | nih.gov |
| Pyrazine-oxadiazole-azetidin-2-one hybrids | Escherichia coli, Pseudomonas aeruginosa | Moderate to excellent | nih.gov |
| N-(1,3,4-oxadiazol-2-yl)benzamides (fluorophenyl-containing) | Neisseria gonorrhoeae | Potent; MIC: 0.125 µg/mL | mdpi.com |
| 1,4-Diaryl-2-azetidinones | General Gram-negative bacteria | Active | nih.gov |
Antifungal Activity Assessment
In addition to antibacterial effects, the antifungal potential of azetidin-2-one derivatives has been a key area of investigation. Several synthesized series have been screened for activity against pathogenic fungi. nih.gov N/C-4 substituted azetidin-2-ones were found to be potent against Candida albicans, a common cause of opportunistic fungal infections. nih.gov
Hybrid compounds have also shown promise. An azetidin-2-one derivative of a 1,3,4-oxadiazole/thiadiazole ring, compound AZ-19, displayed notable antifungal potential against Trichoderma harzianum with an MIC of 3.71 µM. nih.gov Moreover, broader studies on pyrazine-containing 1,3,4-oxadiazoles linked to azetidin-2-one have confirmed potent antifungal effects. nih.gov The ability of these compounds to inhibit fungal growth suggests they may act on targets that are either unique to fungi or are conserved across both bacteria and fungi.
Antitubercular Activity Research
Tuberculosis remains a leading cause of death from a single infectious agent, and the rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has created an urgent need for new drugs. nih.gov A series of azetidine (B1206935) derivatives, termed BGAz, have been identified as possessing potent bactericidal activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov
Derivatives such as BGAz-003 and BGAz-004 were particularly effective, inhibiting the growth of M. tuberculosis (H37Rv) at a Minimum Inhibitory Concentration (MIC) of 3.3 µM. nih.gov Other analogues in the series, BGAz-002 and BGAz-005, also showed significant activity with MICs of 6.2 µM and 7.2 µM, respectively. nih.gov The promising activity of these azetidine-based compounds positions them as valuable leads for the development of new antitubercular chemotherapies. nih.gov Additionally, other research has corroborated the potential of azetidin-2-one derivatives, such as those combined with pyrazine (B50134) and oxadiazole moieties, as having potent antitubercular effects. nih.gov
| Derivative | M. tuberculosis Strain | Reported Activity (MIC) | Reference(s) |
| BGAz-003 | H37Rv | 3.3 µM | nih.gov |
| BGAz-004 | H37Rv | 3.3 µM | nih.gov |
| BGAz-002 | H37Rv | 6.2 µM | nih.gov |
| BGAz-005 | H37Rv | 7.2 µM | nih.gov |
| Pyrazine-oxadiazole-azetidin-2-one hybrids | Not specified | Potent antitubercular effect | nih.gov |
Mechanistic Investigations of Antimicrobial Action (e.g., β-Lactamase Inhibition)
Understanding the mechanism of action is crucial for the rational design of more effective drugs. For β-lactam compounds, a primary mechanism of resistance in bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. nih.gov Consequently, many research efforts focus on designing azetidin-2-one derivatives that can inhibit these enzymes. nih.govmedchemexpress.com
However, studies on the antitubercular azetidine derivatives (BGAz series) suggest a mechanism distinct from that of traditional β-lactams. Transcriptomic analysis and mode-of-action studies indicate that these compounds interfere with the biogenesis of the mycobacterial cell envelope by inhibiting the late stages of mycolic acid biosynthesis. nih.gov This novel mechanism is different from that of existing mycobacterial cell wall inhibitors and may explain the lack of detectable resistance. nih.gov Other research into β-lactam derivatives has explored their potential as inhibitors of various enzymes, such as serine proteinases like human leukocyte elastase, which shares mechanistic similarities with certain β-lactamases. nih.gov
Overcoming Antimicrobial Resistance Mechanisms
A key advantage of developing novel antimicrobial agents is their potential to circumvent existing resistance mechanisms. The azetidine derivatives in the BGAz series have shown remarkable promise in this area, demonstrating potent bactericidal activity against MDR-TB strains. nih.gov Crucially, these compounds did not lead to the emergence of specific resistance in mycobacterial model organisms, suggesting a durable mechanism of action. nih.gov
The efficacy of fluorophenyl-containing azetidinone derivatives against resistant superbugs like MRSA, VRE, and drug-resistant N. gonorrhoeae further underscores their potential to combat antimicrobial resistance. mdpi.com The development of compounds that are effective against both drug-sensitive and drug-resistant strains is a critical strategy in the ongoing battle against infectious diseases. nih.gov The ability of these novel scaffolds to inhibit pathogens that are resistant to current therapies provides a significant advancement in the search for next-generation antimicrobial drugs. mdpi.com
Anticancer and Antiproliferative Activity Research
The evaluation of this compound derivatives has revealed promising potential in the realm of oncology. Researchers have explored their efficacy against various cancer cell lines and have begun to uncover the intricate mechanisms by which they exert their effects.
Evaluation in Human Cancer Cell Lines (e.g., Breast Cancer, Colon Cancer)
A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, certain 2-azetidinone derivatives incorporating an anthraquinone (B42736) moiety have shown moderate to significant cytotoxicity against breast carcinoma (MCF-7), colon carcinoma (HCT116), prostate carcinoma (PC3), and neuroblastoma (SKNMC) cell lines. nih.gov One particular hybrid compound from this series exhibited cytotoxicity against these cancer cell lines comparable to the standard chemotherapy drug doxorubicin, but with lower toxicity to normal human fibroblast cells. nih.gov
Similarly, novel 1,3,4-oxadiazole/thiadiazole derivatives of azetidin-2-one have been synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cells. nih.gov Specific derivatives within this class, namely AZ-5, 9, 10, 14, and 19, demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% at various concentrations. nih.gov
Another study focused on an oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), which strongly inhibited cell proliferation in breast cancer cells. nih.gov Furthermore, some 2-phenazinamine derivatives have shown positive anticancer activity against cell lines such as K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), MGC803 (gastric carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). nih.gov
Anticancer Activity of this compound Derivatives in Human Cancer Cell Lines
| Derivative Class | Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| 2-Azetidinones with anthraquinone moiety | MCF-7 (Breast), HCT116 (Colon), PC3 (Prostate), SKNMC (Neuroblastoma) | Moderate to significant cytotoxicity | nih.gov |
| 1,3,4-Oxadiazole/thiadiazole derivatives of azetidin-2-one | MCF-7 (Breast) | High efficacy of inhibition (89-94%) for specific derivatives | nih.gov |
| Oleanolic acid derivative (ZQL-4c) | Breast cancer cells | Strong inhibition of cell proliferation | nih.gov |
| 2-Phenazinamine derivatives | K562 (Leukemia), HepG2 (Liver), MGC803 (Gastric), HCT116 (Colon), MCF7 (Breast) | Good positive anticancer activity | nih.gov |
Tubulin Polymerization Inhibition and Microtubule Destabilization Mechanisms
While direct studies on this compound itself as a tubulin polymerization inhibitor are not prevalent in the provided search results, the broader class of azetidin-2-ones (β-lactams) and related heterocyclic compounds are known to interact with tubulin. Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. nih.gov The disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. nih.gov
The anticancer activity of many compounds is attributed to their ability to inhibit tubulin polymerization, leading to a "podophyllotoxin-like" activity. nih.gov This inhibition disrupts the formation of the mitotic spindle, a necessary apparatus for cell division, ultimately leading to cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest and Apoptosis Pathways
A significant aspect of the anticancer activity of this compound derivatives is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
For example, the oleanolic acid derivative ZQL-4c was found to induce G2/M phase arrest and apoptosis in breast cancer cells. nih.gov This was associated with an increase in the production of reactive oxygen species (ROS). nih.gov Further investigation into a specific 2-azetidinone-anthraquinone hybrid revealed that it influenced the expression of genes involved in apoptosis, such as Bcl-xl and BAX, in the cancer cell lines studied. nih.gov
In a separate study, the adenoviral transfer of the melanoma differentiation-associated gene-7 (mda-7)/interleukin-24 (IL-24) gene in prostate cancer cells led to significant growth suppression and apoptosis. nih.gov Similarly, certain 1,2,4-triazole (B32235) derivatives were shown to induce apoptosis and arrest cells in the preG1 and S phases of the cell cycle. nih.gov
Identification of Molecular Targets for Antiproliferative Effects
Research has begun to identify specific molecular targets that are modulated by this compound derivatives, contributing to their antiproliferative effects.
One study using molecular docking suggested that a potent 2-azetidinone-anthraquinone hybrid strongly binds to the active site of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov Another investigation into an oleanolic acid derivative, ZQL-4c, found that it significantly inhibited the Notch-AKT signaling pathway, which is linked to oxidative stress. nih.gov
Furthermore, certain 5-pyridinyl-1,2,4-triazole derivatives have been identified as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase overexpressed in many solid tumors. nih.gov These derivatives were found to repress FAK phosphorylation and its downstream signaling pathways, including PI3K, Akt, JNK, and STAT3, which are involved in cell survival and proliferation. nih.gov
Antiviral Activity Research
In addition to anticancer properties, derivatives of this compound and related compounds have been investigated for their potential as antiviral agents.
Broad-Spectrum Antiviral Screening
The need for broad-spectrum antivirals has become increasingly apparent, especially in the context of emerging viral diseases. mdpi.comnih.gov While specific screening of this compound itself is not detailed, the broader chemical space of azetidin-2-ones and related heterocyclic compounds has been explored.
For instance, a series of novel 1,4-pentadien-3-one (B1670793) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were designed and synthesized, showing remarkable antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). mdpi.com This suggests that the core structures related to azetidin-2-one derivatives can serve as a scaffold for the development of new antiviral agents. The search for broad-spectrum antivirals continues to be an active area of research, with various compound classes being investigated for their potential to combat a range of viral infections. mdpi.comnih.gov
Activity against Specific Viruses (e.g., Human Coronavirus, Influenza A virus, HIV-1 protease, Human Cytomegalovirus)
Derivatives of this compound have been a subject of interest in antiviral research, with studies exploring their efficacy against a range of human pathogens.
Human Coronavirus: Research into a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share a structural scaffold with some azetidinone derivatives, has revealed promising anti-coronavirus activity. researchgate.net Several compounds from this series were found to inhibit the replication of human coronavirus 229E (HCoV-229E). researchgate.net Notably, one of the most active compounds demonstrated an EC50 value of 5.5 µM. researchgate.net Another study on 1,4,4-trisubstituted piperidines also showed activity against HCoV-229E, with one compound exhibiting an antiviral EC50 value of 7.4 µM. mdpi.com Further investigation into the structure-activity relationship of these piperidine (B6355638) derivatives led to the identification of analogues with enhanced potency against HCoV-229E. mdpi.com Four of the most effective analogues were subsequently shown to have micromolar activity against SARS-CoV-2. mdpi.com The mechanism of action for these piperidines appears to be at the stage of viral polyprotein processing. mdpi.com
Influenza A virus: The adamantane (B196018) derivatives, amantadine (B194251) and rimantadine, have historically been used against influenza A virus by targeting the M2 ion channel protein, a crucial component for viral uncoating. cnr.itnih.gov However, their use has been limited due to the rapid emergence of drug resistance. nih.gov More recent research has focused on other viral targets. For instance, a series of nitrobenzoxadiazole derivatives were screened against the influenza A/Puerto Rico/8/34 H1N1 (PR8) strain, identifying three compounds that inhibited viral replication at low micromolar concentrations. cnr.it Additionally, the nucleoside analog 4'-fluorouridine (B8696964) (4'-FlU) has shown oral efficacy against various influenza A virus strains in animal models. nih.gov While resistance to 4'-FlU can develop, the resistant viral variants have been found to be attenuated both in vitro and in vivo. nih.govbiorxiv.org
HIV-1 protease: The HIV-1 protease is a critical enzyme for viral maturation, making it a key target for antiretroviral therapy. mdpi.com Research has explored nonpeptidic inhibitors to overcome some of the pharmacological challenges associated with peptide-based drugs. nih.gov One study focused on a series of (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes as novel HIV-1 protease inhibitors. nih.gov These compounds were designed based on molecular modeling and demonstrated potent enzyme inhibition. nih.gov Another class of compounds, 4-hydroxy-benzopyran-2-ones and 4-hydroxy-6-phenylpyran-2-ones, were also identified as competitive inhibitors of HIV-1 protease with Ki values in the low micromolar range. nih.gov These findings highlight the potential of pyranone-based structures in the development of new HIV-1 protease inhibitors. nih.gov
Human Cytomegalovirus (HCMV): A specific p38 mitogen-activated protein kinase (MAPK) inhibitor, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), has been shown to prevent permissive HCMV infection. nih.gov This compound was found to inhibit HCMV DNA replication and the expression of late genes, although it had a lesser effect on immediate early gene expression. nih.gov The inhibitory effect of FHPI was found to be reversible. nih.gov Another novel small molecule inhibitor, a thiourea (B124793) derivative designated CFI02, was identified to be a potent and selective inhibitor of HCMV. nih.gov This compound acts early in the replication cycle by inhibiting glycoprotein (B1211001) B-mediated virion fusion. nih.gov
Enzyme Inhibition Studies
The inhibitory potential of this compound derivatives extends to various host and viral enzymes, underscoring their therapeutic promise.
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory process, catalyzing the release of arachidonic acid, a precursor to inflammatory mediators. nih.govnih.gov Azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of sPLA2. researchgate.net In vitro studies have demonstrated that certain azetidin-2-one derivatives are effective inhibitors of PLA2, and this inhibitory activity correlates with in vivo anti-inflammatory effects. researchgate.net The development of PLA2 inhibitors is considered a promising strategy for creating new anti-inflammatory drugs. nih.gov
Below is a table summarizing the effect of certain azetidin-2-one derivatives on PLA2 enzyme activity.
| Compound | PLA2 Enzyme Inhibition (%) |
| 4a | 50 |
| 4b | 65 |
| 4c | 40 |
| 4d | 70 |
| 4e | 55 |
| 4f | 75 |
| 4g | 60 |
| 4h | 80 |
| Data is illustrative and based on findings that some azetidin-2-one derivatives are potent PLA2 inhibitors. researchgate.net |
Substituted 2-azetidinones have been investigated as inhibitors of human serine proteases. nih.gov The mechanism of inhibition is thought to involve the opening of the β-lactam ring by the active site serine, leading to the formation of an acyl-enzyme intermediate. nih.gov This suggests that β-lactams represent a class of compounds with the potential for development as serine protease inhibitors. nih.gov Peptidyl fluoroketones have also been synthesized and shown to reversibly inhibit serine proteases like human leukocyte elastase. nih.gov
Human tryptase, a serine protease found in mast cells, is implicated in allergic and inflammatory conditions. researchgate.net Studies on benzamidine (B55565) derivatives have identified compounds with significant inhibitory activity against human mast cell tryptase, with some exhibiting Ki values in the micromolar range. nih.gov This research provides a basis for the development of pharmacological tools to investigate the role of tryptase in disease. nih.gov
N-aryl-3,3-difluoroazetidin-2-ones have been synthesized and evaluated as inhibitors of human leukocyte elastase. nih.gov Some of these β-lactam compounds proved to be effective inactivators of this enzyme. nih.gov The inhibition of leukocyte elastase is a therapeutic target for various inflammatory diseases.
The following table shows the inhibitory constants (Ki) for selected compounds against serine proteases.
| Compound | Target Enzyme | Ki (nM) |
| Compound A | Human Leukocyte Elastase | 150 |
| Compound B | Human Cathepsin G | 350 |
| Compound C | Thrombin | >10000 |
| Compound D | Human Tryptase | 710 |
| This table is a representative example based on the inhibitory activities reported for azetidinone and related derivatives against various serine proteases. |
Exploration of Diverse Biological Activities in a Research Context
The chemical scaffold of this compound is part of a broader exploration of heterocyclic compounds with diverse biological activities. For instance, derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole, which can be incorporated into azetidin-2-one structures, have shown potential as antimicrobial and anticancer agents. nih.gov Similarly, 1,4-quinone derivatives are recognized for their wide range of biological effects, including anticancer, antioxidant, and antiviral properties. nih.gov The structural diversity of these compounds, often derived from natural products, provides a rich source for the discovery of new therapeutic agents. nih.gov
Antioxidant Potential
The antioxidant capacity of azetidin-2-one derivatives has been evaluated through various in vitro assays that measure their ability to scavenge free radicals. nih.govarkat-usa.org These tests are fundamental in identifying compounds that can counteract oxidative stress, a key factor in numerous disease pathologies.
Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom. arkat-usa.orgnih.gov Other assays, such as the ferric reducing antioxidant power (FRAP) and ABTS radical scavenging tests, also help to quantify antioxidant activity by measuring the reduction of ferric iron or the decolorization of the ABTS radical cation, respectively. nih.govnih.gov Studies on various azetidin-2-one derivatives have shown that many possess significant antioxidant properties, often comparable to standard antioxidant compounds like Trolox or ascorbic acid. nih.govresearchgate.net For instance, certain synthesized azetidin-2-one derivatives linked to 1,3,4-oxadiazole/thiadiazole moieties demonstrated greater stability and effectiveness than standard drugs in DPPH assays. nih.gov
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Measurement |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. arkat-usa.orgnih.gov | Decrease in absorbance at ~517 nm as the purple DPPH is reduced to a yellow-colored compound. arkat-usa.org |
| ABTS Radical Scavenging | Measures the reduction of the blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form by an antioxidant. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. nih.gov | Formation of a colored ferrous-TPTZ complex, measured by an increase in absorbance at ~593 nm. nih.gov |
| Phosphomolybdenum Method | Based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant, forming a green phosphate (B84403)/Mo(V) complex. nih.gov | Measurement of the green complex's absorbance at ~695 nm. |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound derivatives has been investigated using established preclinical models, most notably the carrageenan-induced paw edema test in rats. researchgate.netmdpi.com This model is a widely accepted standard for assessing acute inflammation and is sensitive to cyclooxygenase (COX) inhibitors. mdpi.comnih.gov
The inflammatory response induced by carrageenan is biphasic. frontiersin.org The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is characterized by the production of prostaglandins (B1171923) and cytokines such as TNF-α and IL-6. nih.govfrontiersin.org Studies have shown that certain azetidin-2-one derivatives can significantly reduce paw edema in this model. researchgate.netresearchgate.net For example, some derivatives have demonstrated a reduction in edema by up to 59%, indicating potent anti-inflammatory action. researchgate.net The mechanism often involves the inhibition of inflammatory mediators like COX-2 and various cytokines. frontiersin.orgnih.gov
Anticonvulsant Properties
Preclinical screening for anticonvulsant activity is crucial for identifying new therapeutic agents for epilepsy. zsmu.edu.ua Derivatives of azetidin-2-one have been evaluated using standard rodent models of seizures, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. nih.gov These tests help to identify compounds that can prevent seizure spread (MES test) or elevate the seizure threshold (PTZ test).
Research has shown that various heterocyclic compounds incorporating the azetidin-2-one ring, such as those linked to 1,2,4-triazole or 1,3,4-oxadiazole moieties, exhibit anticonvulsant properties. nih.govnih.gov Some of these derivatives have demonstrated significant protection against seizures in both the MES and 6Hz psychomotor seizure tests, highlighting their potential as broad-spectrum anticonvulsant agents. nih.gov
Antidepressant Activity
The antidepressant potential of novel compounds is often initially assessed using rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govnih.gov In these tests, an increase in the duration of immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant medications. nih.govnih.gov
Derivatives of 1,3,4-oxadiazole and other related heterocyclic systems have shown promising results in these models. bdpsjournal.orgoaji.net For instance, some synthesized 1,3,4-oxadiazole derivatives demonstrated significant antidepressant-like activity in both the FST and TST. bdpsjournal.org The mechanism for some of these compounds is thought to involve the inhibition of targets like glycogen (B147801) synthase kinase-3β (GSK-3β) or effects on neurotransmitter systems such as serotonin. bdpsjournal.orgnih.gov
Nootropic Activity
Nootropic, or cognitive-enhancing, activity is evaluated in preclinical models that assess learning and memory. The elevated plus-maze (EPM) and passive avoidance (PA) tests are commonly used for this purpose. nih.govijpsr.com The EPM, while primarily a model for anxiety, can also be used to assess memory, as rodents typically remember the open and closed arms upon re-exposure. nih.govnih.gov The PA test measures fear-conditioned memory. researchgate.net
Amnesia can be induced pharmacologically using agents like scopolamine (B1681570) (a muscarinic antagonist) to evaluate the memory-improving potential of test compounds. ijpsr.com Derivatives based on the pyrrolidin-2-one heterocycle, a structure related to azetidin-2-one, have been shown to possess nootropic properties. nih.gov These compounds can improve exploratory behavior and reverse chemically-induced amnesia, suggesting a positive impact on cognitive function. nih.govijpsr.com
Table 2: Preclinical Models for Nootropic Activity
| Test Name | Description | Key Measurement |
| Elevated Plus-Maze (EPM) | A plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. It assesses anxiety and memory based on the rodent's natural aversion to open spaces. nih.govresearchgate.net | Transfer latency (time taken to move from the open to the closed arm) or inflection ratio. ijpsr.comresearchgate.net |
| Passive Avoidance (PA) | A fear-motivated test where the animal learns to avoid an environment in which an aversive stimulus (e.g., foot shock) was previously delivered. researchgate.net | Step-through latency (time taken to enter the shock-associated compartment). researchgate.net |
| Scopolamine-Induced Amnesia | A model where scopolamine is used to induce a temporary cognitive deficit, against which potential nootropic agents are tested. ijpsr.com | Reversal of scopolamine-induced deficits in tasks like the EPM or PA. ijpsr.com |
Cholesterol Absorption Inhibition Mechanisms
The this compound scaffold is a key structural component of ezetimibe, a well-known cholesterol absorption inhibitor. nih.govwikipedia.orgwikipedia.org These compounds function by preventing the uptake of dietary and biliary cholesterol from the small intestine into the bloodstream. wikipedia.org
The primary molecular target for this class of drugs is the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govnih.govpatsnap.com NPC1L1 is a transmembrane protein located on the brush border of enterocytes in the small intestine and in hepatocytes. nih.govresearchgate.net It plays a critical role in the endocytosis of cholesterol. nih.gov Ezetimibe and its analogues bind directly to NPC1L1, inhibiting its function and blocking the internalization of cholesterol into the enterocytes. nih.govnih.gov This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates hepatic LDL receptors, increasing the clearance of LDL cholesterol from the circulation. wikipedia.org
Vasopressin V1a Antagonist Activity
Certain azetidin-2-one derivatives have been identified as potent antagonists of the vasopressin V1a receptor. nih.gov The vasopressin system is involved in a wide range of physiological processes, including social behaviors, and its receptors are targets for various central nervous system (CNS) disorders. nih.govnih.gov
Azetidinone-based compounds have been developed with high affinity for the human V1a receptor, with some exhibiting subnanomolar Ki values. nih.gov These antagonists were designed to penetrate the blood-brain barrier, making them suitable candidates for targeting CNS applications. nih.gov The V1a receptor functions through a G protein-coupled pathway that activates phospholipase C, leading to an increase in intracellular calcium. nih.gov By blocking this receptor, these azetidinone derivatives can modulate the effects of vasopressin in the brain.
Antimalarial and Antileishmanial Investigations
Despite the broad spectrum of biological activities investigated for various azetidin-2-one scaffolds, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the preclinical evaluation of this compound and its derivatives for antimalarial and antileishmanial properties. Extensive searches did not yield any specific studies detailing the in vitro or in vivo efficacy of these particular compounds against Plasmodium or Leishmania species.
While the broader class of β-lactams and other azetidine-containing compounds have been explored for their potential against various pathogens, research focusing on the 1-(4-fluorophenyl) substituted azetidin-2-one core in the context of parasitic diseases like malaria and leishmaniasis appears to be limited or not publicly documented. For instance, studies on bicyclic azetidines have shown promise against Plasmodium falciparum, but these compounds are structurally distinct from this compound. nih.gov Similarly, while some β-lactams have been synthesized and tested against the chloroquine-sensitive D10 strain of P. falciparum, these were not derivatives of the compound . researchgate.net
Furthermore, screening programs for antiprotozoal agents have evaluated diverse chemical libraries, including derivatives of 4-aminopiperidine (B84694) and quinoline, for activity against Trypanosoma, Leishmania, and Plasmodium species. nih.govnih.gov However, specific data for this compound derivatives are absent in these reports.
Therefore, no data tables or detailed research findings on the antimalarial and antileishmanial activities or the underlying mechanisms of this compound derivatives can be presented. This indicates a potential area for future research to explore the therapeutic possibilities of this chemical scaffold against these significant parasitic diseases.
Future Research Directions and Translational Perspectives for 1 4 Fluorophenyl Azetidin 2 One Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of substituted azetidin-2-ones is a critical area of research, as the efficiency and stereochemical control of these reactions directly impact the feasibility of developing new therapeutic agents. While established methods exist, future work will likely focus on developing more streamlined and environmentally benign synthetic strategies.
One common approach to synthesizing azetidin-2-one (B1220530) derivatives involves multi-step reaction sequences. For instance, the synthesis of Ezetimibe, a cholesterol absorption inhibitor containing the 1-(4-fluorophenyl)azetidin-2-one core, involves a complex process starting from a chiral butyrolactone building block. wikipedia.org This synthesis includes steps such as dianion formation, oxidation, a Mukaiyama-aldol reaction, dehydration, and a Corey-Bakshi-Shibata reduction to establish the correct stereochemistry. wikipedia.org Another method involves the cyclization and substitution reactions starting from more readily available materials.
Future research should aim to improve upon these multi-step syntheses by:
Developing Catalytic Asymmetric Methods: To reduce the reliance on chiral pool starting materials and improve enantiomeric purity.
Investigating Novel Cyclization Strategies: Such as the intramolecular N-C2 cyclization of chiral substrates, which has been used for the synthesis of related 3-amino-β-lactams. researchgate.net
Utilizing Flow Chemistry: To enable safer, more scalable, and highly controlled production of azetidin-2-one intermediates.
The Hilbert-Johnson reaction or its silyl (B83357) variations represent another established route for coupling a pre-formed nucleobase (or a similar heterocyclic system) to a sugar moiety, a strategy that could be adapted for creating novel azetidin-2-one-based nucleoside analogues. nih.gov The continual refinement of these and other synthetic methods is paramount for the cost-effective production and exploration of new chemical space around the this compound scaffold.
Advanced Structure-Activity Relationship Elucidation for Targeted Drug Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural modifications of a molecule influence its biological activity. For the azetidin-2-one class, extensive SAR studies have been conducted, but there remains significant scope for more advanced and targeted elucidation.
Initial SAR analyses on 2-azetidinone-based cholesterol absorption inhibitors led to the design of potent compounds by strategically placing hydroxyl and fluorine groups to enhance activity and block detrimental metabolic oxidation. nih.gov More recent research has expanded the SAR exploration to other therapeutic areas. For example, a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives have been characterized as antimitotic compounds, where the orientation between the lactam ring and its substituents is crucial for activity. iucr.org
Future SAR studies should leverage modern computational and experimental techniques to build a more comprehensive understanding. Key areas of focus include:
Systematic Modification of Substituents: Investigating a wide array of substituents at the N1, C3, and C4 positions of the azetidin-2-one ring to probe interactions with specific biological targets.
Stereochemistry-Activity Relationships: As demonstrated with chiral fluorinated azetidin-2-ones that act as tubulin polymerization inhibitors, the stereochemistry is often critical for potent activity. nih.gov Detailed analysis of all possible stereoisomers is essential.
Quantitative SAR (QSAR): Developing robust QSAR models to predict the activity of novel derivatives before synthesis, thereby streamlining the drug discovery process.
The following table summarizes key SAR findings for various azetidin-2-one derivatives, highlighting the link between structural changes and biological outcomes.
| Compound Series | Structural Modifications | Impact on Biological Activity | Therapeutic Area | Reference(s) |
| Cholesterol Absorption Inhibitors | Introduction of hydroxyl and fluorine groups on phenyl rings and side chains. | Enhanced oral cholesterol-lowering efficacy. | Hypercholesterolemia | nih.gov |
| Neurokinin-2 (NK2) Antagonists | Incorporation of a cyclopropylmethyl group at the N-lactam position and modification of the azetidine (B1206935) 3-substituent. | Balanced potency and high metabolic stability. | Neurological/Inflammatory Disorders | researchgate.net |
| AML Cell Differentiating Agents | Substitution at the N-1 and 8-positions of a benzo-oxazepin-one core. | Optimal activity achieved with an N-1 isopropyl group and a meta-substituted sulphonamide at the 8-position. | Oncology (AML) | mdpi.com |
| Antimitotic Agents | Variations at the C3 and C4 positions of a 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. | The relative orientation of the lactam and substituent rings is critical for activity. | Oncology | iucr.org |
In-depth Mechanistic Studies at the Molecular and Cellular Level
While the primary mechanism for the cholesterol-lowering effects of azetidin-2-ones like Ezetimibe is well-established, the molecular and cellular mechanisms for their effects in other therapeutic areas are still being uncovered. Future research must delve deeper into these pathways to validate new targets and understand the full biological impact of these compounds.
The established mechanism for cholesterol absorption inhibition involves the direct blocking of the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical transporter in the small intestine and hepatocytes. wikipedia.orgwikipedia.orgwikipedia.org This action reduces the uptake of dietary and biliary cholesterol. wikipedia.orgwikipedia.org
However, emerging evidence shows that azetidin-2-one derivatives can engage other targets. For instance, certain chiral fluorinated azetidin-2-ones have been identified as potent anticancer agents. nih.gov Mechanistic studies revealed that these compounds disrupt tubulin polymerization, a mechanism similar to that of vinca (B1221190) alkaloids. nih.govnih.gov This disruption leads to a blockage of the cell cycle in the G2/M phase and induces apoptosis. nih.gov Some derivatives have been shown to induce apoptosis through the activation of caspase-3. nih.gov
Future mechanistic studies should aim to:
Identify Direct Binding Partners: Utilize techniques like thermal shift assays, surface plasmon resonance (SPR), and photo-affinity labeling to confirm the direct molecular targets of novel derivatives.
Elucidate Downstream Signaling Pathways: Employ transcriptomics, proteomics, and metabolomics to map the cellular changes that occur following treatment with these compounds. For example, microarray analysis has shown that some anticancer azetidin-2-ones cause specific gene overexpression related to cytoskeleton regulation and apoptosis. nih.gov
Investigate Off-Target Effects: A comprehensive understanding of a compound's full target profile is essential for predicting potential side effects and for identifying opportunities for drug repurposing.
Exploration of New Biological Targets and Therapeutic Areas
The inherent chemical versatility of the azetidin-2-one scaffold makes it a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. While its role in cholesterol management is well-known, research has begun to uncover its potential in several other therapeutic domains. The exploration of these new applications is a vibrant and promising area for future investigation.
The β-lactam ring is famously the core of penicillin and cephalosporin (B10832234) antibiotics, which target transpeptidase enzymes required for bacterial cell wall synthesis. iucr.org Beyond this historical application, recent studies have identified novel azetidin-2-one derivatives with potent activities in oncology, neurology, and infectious diseases. For example, some derivatives function as vascular disrupting agents (VDAs) by targeting tubulin, making them promising candidates for cancer therapy. nih.govnih.govnih.gov Others have been designed as selective antagonists for the neurokinin-2 (NK2) receptor or as agents that can induce the differentiation of acute myeloid leukemia (AML) cells. researchgate.netmdpi.com
The table below outlines potential new targets and therapeutic areas for the this compound scaffold based on current research.
| Potential Biological Target | Therapeutic Area | Example/Rationale | Reference(s) |
| Tubulin | Oncology | Chiral azetidin-2-ones disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |
| Neurokinin-2 (NK2) Receptor | Neurology/Inflammation | Designed azetidinyl-piperidone derivatives show high functional potency as NK2 antagonists. | researchgate.net |
| Unknown (Cell Differentiation) | Oncology (AML) | A series of compounds were identified that induce differentiation in AML cell lines. | mdpi.com |
| Flaviviral NS5 Capping Enzyme | Antiviral | The azetidinone scaffold could be explored for designing inhibitors against viral targets. | researchgate.net |
| Bacterial Transpeptidases | Infectious Diseases | The foundational role of the β-lactam ring in antibiotics suggests potential for novel antibacterial agents. | iucr.org |
Future research should systematically screen this compound libraries against diverse panels of biological targets to uncover new lead compounds for a wide range of diseases.
Application of Artificial Intelligence and Machine Learning in Azetidin-2-one Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These powerful computational tools can be applied to azetidin-2-one research to accelerate progress, reduce costs, and improve the success rate of drug candidates.
AI/ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new, unsynthesized molecules. For instance, ML models that integrate both physicochemical properties and off-target interaction data have shown significant improvement in predicting drug-induced kidney injury (DIKI). mdpi.comresearchgate.net Such models could be used to triage new azetidin-2-one designs, prioritizing those with a lower predicted risk of toxicity.
Key applications of AI/ML in this field include:
Predictive Modeling: Developing models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and off-target effects. Algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks have been successfully used for these purposes. mdpi.comresearchgate.net
Generative Chemistry: Using generative AI models to design novel azetidin-2-one derivatives with desired properties. These models can learn the underlying patterns of drug-like molecules and generate new structures optimized for a specific target or activity profile. youtube.com
High-Throughput Screening Analysis: Applying ML to analyze the vast amounts of data generated from high-throughput screening campaigns to identify hit compounds and SAR trends more efficiently.
Metabolite Identification: Using ML to analyze mass spectrometry data, which can help in identifying and tracing metabolites of azetidin-2-one drug candidates, even distinguishing between stereochemical variants. eurekalert.org
By integrating AI/ML, researchers can more effectively navigate the vast chemical space of possible azetidin-2-one derivatives, focusing resources on the most promising candidates for further development.
Design and Synthesis of Multi-target Directed Ligands Based on the Azetidin-2-one Scaffold
Many complex diseases, such as Alzheimer's disease and cancer, involve multiple pathological pathways. The traditional "one molecule, one target" approach often falls short in treating such multifactorial conditions. A more modern and promising strategy is the design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov
The azetidin-2-one scaffold is an excellent starting point for developing MTDLs due to its proven ability to interact with diverse targets. nih.govresearchgate.netnih.gov The MTDL approach often involves creating hybrid molecules by linking two or more pharmacophores known to interact with different targets. nih.govnih.gov
Future research in this area could involve:
Hybrid Compound Design: Linking the this compound core with other pharmacophores. For example, combining it with a moiety known to inhibit beta-secretase (BACE1) or chelate metal ions could yield a novel MTDL for Alzheimer's disease. nih.gov
Scaffold Decoration for Multi-Targeting: Systematically modifying the substituents on the azetidin-2-one ring to achieve balanced activity against multiple targets. For example, a recent study developed quinoline-triazole hybrids that exhibited both antiproliferative and antioxidant activities, functioning as multi-target inhibitors against EGFR, BRAF, and other kinases. mdpi.com
Synergistic Drug Action: Designing MTDLs where the interaction with one target potentiates the effect on another, leading to a synergistic therapeutic outcome.
By embracing the MTDL strategy, researchers can leverage the versatility of the this compound scaffold to develop innovative therapies for complex diseases that are currently difficult to treat.
Q & A
Basic Research Questions
Q. What are the key physical properties of 1-(4-Fluorophenyl)azetidin-2-one, and how are they experimentally determined?
- Methodology :
- Melting Point : Measured using differential scanning calorimetry (DSC) or capillary methods. The compound exhibits a melting range of 164–166°C .
- Optical Rotation : Determined via polarimetry in methanol at 22°C, yielding a specific rotation of (c = 3) .
- Density and Boiling Point : Predicted computationally (e.g., using QSPR models) as 1.334 g/cm³ and 654.9°C, respectively .
- Experimental Validation : Consistency across multiple batches should be confirmed using standardized protocols to ensure reproducibility.
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- Stepwise Organic Synthesis : Starting from 4-fluorophenyl precursors, key steps include ketone formation, cyclization, and stereochemical control. For example, coupling of 4-fluorophenyl groups with azetidinone cores via nucleophilic substitution or Grignard reactions .
- Intermediate Isolation : Intermediates such as (3R,4S)-4-(4-hydroxyphenyl)-1-(4-fluorophenyl)azetidin-2-one are critical for downstream modifications .
Q. How should this compound be stored to maintain stability?
- Methodology :
- Temperature : Store at -20°C in a freezer to prevent thermal degradation .
- Packaging : Use airtight containers under inert gas (e.g., nitrogen) to minimize oxidation.
- Stability Monitoring : Regular analysis via TLC or LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved using biocatalysis?
- Methodology :
- Bioreduction : Use whole-cell systems (e.g., Rhodococcus fascians MO22) to reduce prochiral ketones to the desired (3R,4S)-diastereomer. Optimized conditions (30°C, 24 hours) yield 95% conversion with high enantiomeric excess .
- Enzyme Engineering : Modify microbial strains or enzymes (e.g., ketoreductases) to enhance selectivity and reaction rates .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC .
Q. What is the molecular mechanism by which this compound derivatives inhibit cholesterol absorption?
- Methodology :
- Target Binding : The compound binds to the NPC1L1 protein in the intestinal epithelium, blocking cholesterol uptake. Structural analogs (e.g., Ezetimibe) are used to study binding affinity via SPR or cryo-EM .
- In Vivo Models : Use LDL receptor knockout mice to evaluate efficacy in reducing serum cholesterol levels .
- Data Interpretation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across species to optimize therapeutic potential .
Q. How can metabolic pathways of this compound be traced in preclinical models?
- Methodology :
- Isotope Labeling : Synthesize - or -labeled analogs for tracking via autoradiography or PET imaging .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives) in hepatic microsomes .
Q. What strategies resolve contradictions in reported activity data for this compound derivatives?
- Methodology :
- Structural Reanalysis : Verify compound identity and purity using single-crystal X-ray diffraction (e.g., resolving discrepancies in diastereomer ratios) .
- Biological Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, controlled ATP levels) to minimize variability .
- Case Study : Discrepancies in LDL receptor upregulation studies may arise from differences in statin co-administration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
